molecular formula C21H23ClN2O2S B10980170 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

Cat. No.: B10980170
M. Wt: 402.9 g/mol
InChI Key: BGOGLCBOARSAKG-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a synthetic organic compound It is characterized by its complex structure, which includes a chlorinated phenoxy group, a cyano group, and a tetrahydrobenzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-chloro-5-methylphenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Formation of the Benzothiophene Intermediate: The benzothiophene moiety is synthesized through a series of reactions involving thiophene and suitable substituents.

    Coupling Reaction: The phenoxy intermediate is coupled with the benzothiophene intermediate under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or benzothiophene moieties.

    Reduction: Reduction reactions can occur, especially at the cyano group, converting it to an amine.

    Substitution: Substitution reactions are common, where functional groups on the phenoxy or benzothiophene rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit biological activity that can be harnessed for therapeutic purposes.

Medicine

Medicinal chemistry applications include the development of new drugs. The compound’s structure suggests potential activity against certain biological targets, making it a candidate for drug discovery.

Industry

In industry, such compounds may be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide would depend on its specific interactions with molecular targets. Typically, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
  • 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide

Uniqueness

The uniqueness of 2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide lies in its specific combination of functional groups and structural features. This combination may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C21H23ClN2O2S

Molecular Weight

402.9 g/mol

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

InChI

InChI=1S/C21H23ClN2O2S/c1-4-14-6-7-15-16(11-23)21(27-19(15)10-14)24-20(25)13(3)26-18-9-12(2)5-8-17(18)22/h5,8-9,13-14H,4,6-7,10H2,1-3H3,(H,24,25)

InChI Key

BGOGLCBOARSAKG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)OC3=C(C=CC(=C3)C)Cl

Origin of Product

United States

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